Copper(2+) neoundecanoate

CAS No.: 93918-23-1

Cat. No.: VC17282665

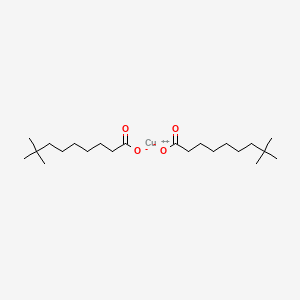

Molecular Formula: C22H42CuO4

Molecular Weight: 434.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93918-23-1 |

|---|---|

| Molecular Formula | C22H42CuO4 |

| Molecular Weight | 434.1 g/mol |

| IUPAC Name | copper;8,8-dimethylnonanoate |

| Standard InChI | InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

| Standard InChI Key | IRNJYVHCYFTJFC-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2] |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Copper(II) neodecanoate features a copper ion () coordinated by two neodecanoate ligands. The neodecanoate anion () provides steric stabilization, enhancing solubility in organic solvents—a critical attribute for ink formulation. The distorted octahedral geometry around the copper center, influenced by Jahn-Teller effects, facilitates redox activity during thermal decomposition .

Synthetic Routes

The synthesis involves a two-step neutralization and metathesis reaction:

-

Formation of Sodium Neodecanoate:

Neodecanoic acid reacts with sodium hydroxide in methanol at 50°C .

-

Coordination with Copper(II):

Sodium neodecanoate reacts with copper nitrate in aqueous solution, yielding copper(II) neodecanoate, which is extracted using xylene .

Table 1: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Solvent | Methanol/Water (Step 1) |

| Extraction Solvent | Xylene |

| Copper Content (TGA) | 14.2% (experimental) |

Thermal Behavior and Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

Stage 1 (220°C): Loss of residual solvent and ligand fragmentation.

-

Stage 2 (230°C): Reduction of to metallic copper under hydrogen atmosphere .

Annealing at 320°C in 3% converts the compound into a conductive copper film with a resistivity of , comparable to bulk copper () .

Applications in Printed Electronics

Conductive Inks

Copper(II) neodecanoate serves as a precursor in metallo-organic decomposition (MOD) inks. When screen-printed and annealed, these inks form adherent, low-resistivity films ideal for flexible electronics. Key advantages include:

-

Low-Temperature Processing: Annealing at 320°C, significantly below copper’s melting point (1085°C).

-

Oxidation Resistance: Neodecanoate ligands prevent oxidation during synthesis and annealing .

Table 2: Resistivity of Annealed Copper Films

| Annealing Condition | Resistivity () |

|---|---|

| 320°C, 20 min, 3% | 5 |

Nanoparticle Synthesis

The compound’s decomposition yields copper nanoparticles (NPs) with controlled size and morphology. NPs synthesized via this route exhibit enhanced catalytic activity in carbon-carbon coupling reactions and sensor applications .

Comparative Analysis with Other Copper Carboxylates

Copper(II) neodecanoate outperforms traditional carboxylates (e.g., copper acetate or stearate) in:

-

Solubility: Superior organic solvent compatibility due to branched neodecanoate chains.

-

Processability: Lower decomposition temperatures enable energy-efficient manufacturing.

Table 3: Comparison of Copper Carboxylates

| Property | Neodecanoate | Acetate | Stearate |

|---|---|---|---|

| Decomposition Temp (°C) | 220–230 | 250–300 | 280–320 |

| Resistivity () | 5 | 15–20 | 10–15 |

| Solubility in Xylene | High | Moderate | Low |

Environmental and Industrial Considerations

The use of copper(II) neodecanoate aligns with green chemistry principles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume